Cas no 1396869-76-3 (2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide)

2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide
- VU0541056-1
- 2-methoxy-N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide
- F6247-1101
- 2-methoxy-N-(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)acetamide
- AKOS024544436
- 2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide
- 1396869-76-3
-
- インチ: 1S/C19H24N4O2/c1-14-5-3-4-6-16(14)17-7-8-18(22-21-17)23-11-9-15(10-12-23)20-19(24)13-25-2/h3-8,15H,9-13H2,1-2H3,(H,20,24)
- InChIKey: JEDJFHKDABUYLZ-UHFFFAOYSA-N
- ほほえんだ: O=C(COC)NC1CCN(C2=CC=C(C3C=CC=CC=3C)N=N2)CC1
計算された属性
- せいみつぶんしりょう: 340.18992602g/mol
- どういたいしつりょう: 340.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 67.4Ų
2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6247-1101-15mg |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6247-1101-40mg |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6247-1101-10mg |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6247-1101-2μmol |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6247-1101-5μmol |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6247-1101-1mg |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6247-1101-20mg |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6247-1101-2mg |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6247-1101-5mg |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6247-1101-20μmol |
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide |
1396869-76-3 | 20μmol |
$118.5 | 2023-09-09 |
2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamideに関する追加情報
Introduction to Compound with CAS No. 1396869-76-3 and Product Name: 2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide
The compound with the CAS number 1396869-76-3 and the product name 2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure incorporates several key functional groups that contribute to its biological activity, making it a promising candidate for further research and development.
At the core of this compound's identity is its pyridazine and piperidine moieties, which are well-documented for their role in modulating various biological pathways. The presence of a 2-methoxy group further enhances its pharmacological profile by influencing metabolic stability and binding affinity. Recent studies have highlighted the importance of such structural motifs in the design of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
The 1-6-(2-methylphenyl)pyridazin-3-yl substituent is particularly noteworthy, as it introduces a phenyl ring that can interact with specific binding sites on target proteins. This interaction is critical for achieving the desired pharmacological effects. In addition, the acetamide moiety at the terminal position of the molecule contributes to its solubility and bioavailability, which are essential factors in drug development.
Current research in medicinal chemistry increasingly emphasizes the need for compounds with multifunctional properties. The 2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide structure exemplifies this trend by integrating multiple pharmacophores into a single molecule. This approach has shown promise in reducing side effects while enhancing therapeutic efficacy, a key goal in modern drug design.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The pyridazine and piperidine rings are known to interact with receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that modifications in this region can lead to improved binding affinity and selectivity, which could translate into more effective treatments.
In addition to its neurological applications, this compound has shown promise in addressing inflammatory conditions. The methoxy group and the overall molecular architecture contribute to anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways. These findings align with the growing interest in developing small molecules that can target multiple aspects of inflammation simultaneously.
The synthesis of 2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methods ensure high yield and purity, which are crucial for subsequent biological evaluation.
Biological testing of this compound has revealed several intriguing properties. In vitro assays have demonstrated activity against various targets, including enzymes and receptors relevant to cancer, inflammation, and neurodegeneration. The ability to modulate these targets suggests broad therapeutic potential, though further research is needed to fully elucidate its mechanism of action.
The pharmacokinetic profile of 2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide is another area of active investigation. Studies have shown that modifications in the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. Optimizing these parameters is essential for developing a compound that can reach therapeutic levels efficiently while minimizing toxicity.
Future directions for research on this compound include exploring its interactions with biological targets at a more detailed level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in determining how it binds to its targets at an atomic level. This information will guide further modifications aimed at enhancing potency and selectivity.
Collaborative efforts between synthetic chemists, biologists, and pharmacologists are crucial for maximizing the potential of this compound. By integrating expertise across disciplines, researchers can accelerate the discovery process and bring new therapeutic agents to market more quickly. The collaborative spirit within the pharmaceutical industry is driving innovation in drug development, making compounds like 2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-y}acetamide promising candidates for future therapies.
1396869-76-3 (2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide) 関連製品
- 851973-19-8(8-Fluoro-6-methoxyquinolin-3-amine)
- 484048-57-9(2-bromo-4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo2.2.1heptane-1-carboxamide)
- 899948-67-5(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)
- 2034402-47-4(2-(benzylsulfanyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide)
- 1248448-55-6(1-(Thiophen-3-yl)ethane-1-thiol)
- 1217838-71-5(Biopterin-d3)
- 2750933-59-4(Lepidiline C)
- 1421465-85-1(N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide)
- 1216558-12-1(2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride)
- 1573253-02-7(2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid)



